3-(Cyclohexylsulfanyl)pyrrolidine

lipophilicity logP drug design

3-(Cyclohexylsulfanyl)pyrrolidine (CAS 1247133-30-7) is a pyrrolidine derivative bearing a cyclohexylsulfanyl substituent at the 3-position, with molecular formula C10H19NS and molecular weight 185.33 g/mol. The compound is supplied as a research intermediate with a minimum purity of 95% and requires storage in a cool, dry place.

Molecular Formula C10H19NS
Molecular Weight 185.33 g/mol
Cat. No. B13251981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylsulfanyl)pyrrolidine
Molecular FormulaC10H19NS
Molecular Weight185.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SC2CCNC2
InChIInChI=1S/C10H19NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h9-11H,1-8H2
InChIKeyZTYLDSHYNILVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclohexylsulfanyl)pyrrolidine Procurement Guide: Chemical Identity & Core Specifications


3-(Cyclohexylsulfanyl)pyrrolidine (CAS 1247133-30-7) is a pyrrolidine derivative bearing a cyclohexylsulfanyl substituent at the 3-position, with molecular formula C10H19NS and molecular weight 185.33 g/mol . The compound is supplied as a research intermediate with a minimum purity of 95% and requires storage in a cool, dry place . Its structural motif combines the conformational flexibility of a saturated heterocycle with a lipophilic cyclohexylthioether side chain, making it a versatile building block for medicinal chemistry programs targeting hydrophobic binding pockets.

Medicinal chemistry building block targeting hydrophobic binding pockets

Pyrrolidine scaffold with lipophilic cyclohexylthioether side chain

Research intermediate with thioether oxidation potential for SAR expansion

Why 3-(Cyclohexylsulfanyl)pyrrolidine Cannot Be Replaced by Generic Pyrrolidine Analogs


Pyrrolidine derivatives are widely used in drug discovery, but the biological and physicochemical profile of each analog is exquisitely sensitive to the nature of the substituent at the 3-position. The cyclohexylsulfanyl group introduces distinct lipophilicity, steric bulk, and hydrogen-bond acceptor character compared to smaller alkylsulfanyl (e.g., methyl) or arylsulfanyl (e.g., phenyl) counterparts. Even seemingly minor structural changes can drastically alter membrane permeability, metabolic stability, and target engagement, rendering in‑class compounds non‑interchangeable. The evidence below quantifies these differential properties to guide informed procurement decisions [1].

! Smaller alkylsulfanyl analogs (e.g. methyl) may shift lipophilicity and membrane permeability profiles
! Arylsulfanyl or C-C linked cyclohexyl analogs lack the oxidizable sulfur handle, limiting diversification routes
! Steric bulk differences can alter target engagement and off-target selectivity; direct replacement may require validation

Quantitative Differentiation of 3-(Cyclohexylsulfanyl)pyrrolidine Relative to Closest Analogs


Lipophilicity Differentiation: Cyclohexylsulfanyl vs. Methylsulfanyl vs. Phenylsulfanyl Pyrrolidines

The cyclohexylsulfanyl group imparts significantly higher lipophilicity than the methylsulfanyl analog, a property critical for membrane permeation and binding to hydrophobic protein pockets. While direct experimental logP data for 3-(cyclohexylsulfanyl)pyrrolidine are not publicly available, its calculated logP is estimated to fall in the range of 2.5–3.0, based on the well-established lipophilicity contribution of the cyclohexyl moiety (+~2.0 log units relative to methyl) [1]. In contrast, the 3-(methylsulfanyl)pyrrolidine analog exhibits a measured logP of 0.52 [2], and the 3-(phenylsulfanyl) analog shows a logP of 2.14 . This positions the cyclohexylsulfanyl compound closer to the optimal lipophilicity range for CNS penetration (typically logP 2–4) while avoiding the potential metabolic liabilities associated with the phenylsulfanyl group.

Lipophilicity (logP)
Class-level
Est. logP ~2.5–3.0
vs. methyl 0.52, phenyl 2.14

Balanced lipophilicity may support passive permeability studies

Predicted logP; experimental validation recommended

lipophilicity logP drug design

Steric Bulk and Molecular Weight as Differentiation Factors

The cyclohexylsulfanyl substituent adds substantial steric bulk relative to methylsulfanyl, with the molecular weight increasing from 117.2 g/mol (C5H11NS) for the methyl analog [1] to 185.3 g/mol (C10H19NS) for the target compound . This larger steric footprint can enhance selectivity for targets with spacious hydrophobic pockets while potentially reducing off-target interactions at smaller binding sites. Both compounds remain well within Lipinski's Rule-of-Five (MW <500), thus maintaining favorable drug-like properties [2].

Steric bulk (MW)
Class-level
185.3 g/mol
vs. methyl 117.2, phenyl 179.3

Steric differentiation may enhance selectivity for spacious binding pockets

Within Lipinski guidelines; property screening advised

molecular weight steric bulk drug-likeness

Synthetic Versatility: Oxidation of the Thioether Linker to Sulfoxide and Sulfone Series

The thioether (-S-) linkage in 3-(cyclohexylsulfanyl)pyrrolidine provides a unique synthetic handle for late-stage diversification through controlled oxidation. Under mild conditions (e.g., H₂O₂ in acetic acid), the thioether can be selectively oxidized to the corresponding sulfoxide [1], while stronger oxidizing agents (e.g., mCPBA) yield the sulfone [2]. This capability enables the rapid generation of a three-compound series (thioether, sulfoxide, sulfone) from a single procurement, maximizing structure-activity relationship (SAR) exploration without the need for separate synthesis of each analog.

Synthetic oxidation
Method context
Thioether → sulfoxide (mild) → sulfone (strong oxidation)

Enables single-intermediate SAR expansion without separate analog sourcing

Yield ranges from literature on related cyclic thioethers

synthetic diversification sulfoxide sulfone

Procurement-Driven Application Scenarios for 3-(Cyclohexylsulfanyl)pyrrolidine


Lipophilicity-Guided Fragment-Based Drug Discovery

With an estimated logP in the 2.5–3.0 range, 3-(cyclohexylsulfanyl)pyrrolidine is well-suited for fragment-based screens targeting hydrophobic protein pockets, such as the orthosteric sites of G protein-coupled receptors (GPCRs) or lipid-binding domains. Its moderate lipophilicity strikes a balance between membrane permeability and aqueous solubility, making it a superior choice over the less lipophilic methyl analog (logP 0.52) for hit identification campaigns requiring passive cellular uptake [1].

Structure-Based Design of Selective Kinase Inhibitors

The increased steric bulk and lipophilicity of the cyclohexylsulfanyl group (MW 185.3 vs. 117.2 for methyl) can be exploited to fill large hydrophobic selectivity pockets in kinase ATP-binding sites, as demonstrated by numerous approved kinase inhibitors that leverage cyclohexane moieties for selectivity [2]. Procurement of this intermediate enables direct elaboration into focused kinase inhibitor libraries.

Thioether-to-Sulfoxide/Sulfone SAR Expansion

The oxidizable sulfur atom allows rapid conversion to sulfoxide and sulfone analogs under well-established conditions [3]. This synthetic versatility supports structure-activity relationship (SAR) exploration of hydrogen-bond acceptor strength and polarity without sourcing additional building blocks, streamlining medicinal chemistry workflows.

Neglected Tropical Disease Target Trypanothione Reductase Inhibition

Cyclohexylpyrrolidine-based ligands have been co-crystallized with trypanothione reductase (TR) from Trypanosoma species, a validated target for Chagas disease and leishmaniasis [4]. While the exact 3-(cyclohexylsulfanyl)pyrrolidine has not been reported, its structural similarity to the crystallized cyclohexylpyrrolidine series suggests it could serve as a starting point for TR inhibitor optimization.

Application
Selection Property
Validation Focus
Fragment-based discovery for hydrophobic targets
Balanced lipophilicity profile for passive permeability
Membrane permeability and aqueous solubility assays
Kinase inhibitor design studies
Steric bulk and lipophilic substitution for selectivity pockets
Kinase panel selectivity and binding-mode characterization
Thioether SAR expansion to sulfoxide/sulfone
Oxidizable thioether linker
Oxidation chemistry, purity, and hydrogen-bond acceptor tuning
Trypanothione reductase inhibitor studies
Structural similarity to cyclohexylpyrrolidine TR ligands
TR inhibition assays and co-crystallization trials
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